molecular formula C12H13ClN2O2 B1452512 2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide CAS No. 1311313-81-1

2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide

Cat. No.: B1452512
CAS No.: 1311313-81-1
M. Wt: 252.69 g/mol
InChI Key: OIUCXAHCSVZEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide (CAS 1311313-81-1) is a high-purity chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.70 . This acetamide derivative features an indoline scaffold—a 2,3-dihydroindole structure with a lactam (2-oxo) group—substituted with a chloroacetamide group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is characterized by its SMILES notation, CC(C1=CC2=C(C=C1)NC(=O)C2)NC(=O)CCl . As a building block for the synthesis of more complex molecules, its reactive chloroacetyl group allows for further functionalization, particularly in the development of potential kinase inhibitors and other biologically active molecules that target indole-based pathways . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed structural and physicochemical data, including predicted collision cross-section values for analytical method development, through public chemical databases . For a comprehensive list of safety information, handling instructions, and hazard statements, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

2-chloro-N-[1-(2-oxo-1,3-dihydroindol-5-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-7(14-12(17)6-13)8-2-3-10-9(4-8)5-11(16)15-10/h2-4,7H,5-6H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCXAHCSVZEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The indole ring structure allows it to form hydrogen bonds and π-π interactions with aromatic amino acids in proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing cellular oxidative damage. Additionally, this compound can bind to DNA, potentially influencing gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and improve overall cellular health. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, with a clear dose-response relationship indicating that careful dosage control is essential for therapeutic applications.

Biological Activity

2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide is a compound with potential therapeutic applications, particularly in the field of cancer treatment and oxidative stress modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.69 g/mol
  • Chemical Structure : The compound features an indole-based structure, which is known for its biological significance.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction :
    • This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing cellular oxidative damage.
    • It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
  • Cell Signaling Modulation :
    • It modulates cell signaling pathways related to apoptosis and cell proliferation. This modulation is crucial for its potential anti-cancer effects.
  • Antioxidant Properties :
    • At low doses, it enhances antioxidant defenses, improving overall cellular health and reducing oxidative stress.

Biological Activity

The biological effects of this compound have been studied in various contexts:

In Vitro Studies

  • Cell Lines Tested : Various cancer cell lines have been utilized to assess the cytotoxic effects of this compound.
  • IC50 Values : Preliminary studies indicate that the compound exhibits significant cytotoxicity in certain cancer cell lines, although specific IC50 values need further elucidation through targeted studies.
Cell LineIC50 (µM)Notes
A431TBDPotential anti-cancer activity observed
U251TBDSignificant cytotoxic effects noted

In Vivo Studies

Animal models have shown varying effects based on dosage:

  • Low Doses : Enhance antioxidant defenses.
  • Higher Doses : Potentially induce apoptosis in cancer cells.

Case Studies

Several case studies highlight the compound's potential:

  • Oxidative Stress Reduction :
    • In a controlled laboratory setting, administration of the compound led to a marked decrease in oxidative stress markers in treated animal models compared to controls.
  • Cancer Cell Proliferation :
    • Studies demonstrated that treatment with this compound resulted in reduced proliferation rates in specific cancer cell lines, suggesting its role as a chemotherapeutic agent.

Safety and Toxicology

While the compound shows promise, safety data is limited. It is classified as corrosive and irritant under GHS hazard classification. Further toxicological evaluations are necessary to establish safe dosage ranges for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chloroacetamide moiety and heterocyclic core are common in medicinal chemistry. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Core Structure Substituents Key Differences Biological Activity References
2-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide 2-Oxindole Chloroacetamide directly attached to 5-position Lacks ethyl linker; shorter chain Antitumor (non-small cell lung cancer)
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide Benzimidazolone Chloroacetamide at 5-position Benzimidazolone core (vs. oxindole); enhanced rigidity Electrophilic reactivity in drug design
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide 2,3-Dioxoindole Propargyl group and Cl at 5-position Additional oxo group; alkyne functionality Potential kinase inhibition (structural inference)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Chloroacetamide and 4-chlorophenyl group Pyrazole core (non-fused ring system) Herbicidal/antimicrobial applications

Physicochemical Properties

Property Target Compound Benzimidazolone Analogue Pyrazole Derivative
LogP ~2.1 (predicted) ~1.8 ~3.5
Solubility Low in water; soluble in DMSO Moderate in polar solvents Low (hydrophobic aryl groups)
Thermal Stability Stable up to 200°C Decomposes at 180°C Stable up to 150°C

Preparation Methods

Synthesis of 5-substituted Indolin-2-one Core

The 2-oxo-2,3-dihydro-1H-indole core is commonly prepared by known methods involving cyclization of substituted anilines or nitroindoles. For example, nitroindoles can be reduced to the corresponding anilines, which are then cyclized to indolinones under acidic or basic conditions. A typical method includes:

  • Reduction of nitroindole derivatives using palladium on activated carbon with ammonium formate under reflux to yield 5-amino-indolin-2-one intermediates.
  • Purification is often achieved by extraction with ethyl acetate, drying over magnesium sulfate, and concentration under vacuum.

Formation of the Chloroacetamide Moiety

The final step involves acylation of the amine intermediate with chloroacetyl chloride:

  • The amine or substituted ethyl indolinone is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or p-xylene.
  • Triethylamine is added as a base to scavenge hydrochloric acid formed during the reaction.
  • Chloroacetyl chloride is then added dropwise at low temperature (e.g., 10 °C) to afford the chloroacetamide.
  • The reaction mixture is stirred, filtered, and concentrated under reduced pressure to isolate the product.

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1. Reduction of 5-nitroindole to 5-aminoindolinone Palladium on activated carbon (5 wt%), ammonium formate, reflux 30 min High yield (e.g., 96%) of 7-fluoro-2,3-dihydro-1H-indol-5-ylamine
2. Alkylation of indolinone nitrogen Sodium hydride (60% suspension), dry DMSO, 60 °C, then addition of alkyl bromide Formation of 1-substituted indole derivatives
3. Acylation with chloroacetyl chloride Triethylamine, THF, cooled to 10 °C, gradual addition of chloroacetyl chloride Formation of this compound

Analytical and Purification Techniques

  • Extraction with organic solvents such as ethyl acetate or diethyl ether is used to separate the product from aqueous phases.
  • Drying agents like magnesium sulfate (MgSO4) are employed to remove residual water.
  • Concentration under reduced pressure (in vacuo) is standard to isolate residues.
  • Crystallization from solvent mixtures (e.g., ethyl acetate and isopropyl ether) is used for purification and to obtain solid products.

Research Findings and Optimization Notes

  • The use of triethylamine as a base during acylation avoids side reactions and improves yield.
  • Cooling during chloroacetyl chloride addition controls the reaction exotherm and prevents decomposition.
  • The choice of solvent affects solubility and reaction rate; tetrahydrofuran and p-xylene have been successfully used.
  • Reduction of nitro groups to amines using ammonium formate and palladium on carbon is a mild and efficient method, avoiding harsher reagents like lithium aluminum hydride for this step.
  • Alkylation using sodium hydride in dry DMSO is a reliable method for introducing alkyl groups on the indole nitrogen, with good control over substitution patterns.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Reference
Nitroindole reduction to amine Pd/C, ammonium formate, reflux High yield, mild conditions
Indolinone nitrogen alkylation NaH (60% suspension), dry DMSO, alkyl bromide, 60 °C Efficient N-alkylation, good selectivity
Acylation to chloroacetamide Chloroacetyl chloride, triethylamine, THF, 10 °C Controlled reaction, good purity
Purification Extraction, drying (MgSO4), crystallization Effective isolation of pure product

Q & A

Q. Pipeline :

Fragment screening : Soak crystals in derivative libraries (e.g., Enamine’s 2-million compound catalog) .

Automated refinement : SHELXD for rapid phase solution; SHELXE for density modification .

Validate hits : Cross-check with SPR (surface plasmon resonance) binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.